(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3
Beschreibung
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 (CAS: 17308) is a deuterated analog of the tamoxifen metabolite 4,4'-Dihydroxy-N-desmethyl Tamoxifen. This compound is structurally characterized by:
- Two hydroxyl groups at the 4 and 4' positions of the phenyl rings.
- N-desmethylation (removal of one methyl group from the tertiary amine side chain).
- Deuterium labeling (three deuterium atoms, denoted as -d3), which enhances its utility as an internal standard in mass spectrometry-based assays .
It is primarily used in pharmacokinetic and metabolic studies to quantify tamoxifen metabolites in biological matrices due to its isotopic purity (>95%) and structural fidelity to endogenous metabolites .
Eigenschaften
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-CANUYGMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747671 | |
| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246832-93-8 | |
| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Structural Framework
The synthesis of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 builds on the foundational Tamoxifen structure, which comprises a triphenylethylene backbone with a dimethylaminoethoxy side chain. Deuterium incorporation occurs at the N-methyl groups, necessitating modified reagents and reaction conditions.
Starting Materials
McMurry Coupling Reaction
The McMurry reaction, employing titanium trichloride (TiCl3) and lithium in dimethoxyethane (DME), couples 4-(2-chloroethoxy)benzophenone with propiophenone to form the triphenylethylene core. This step is critical for establishing the E/Z isomeric mixture:
Synthesis of Deuterated Dimethylamine
Deuterated dimethylamine (CD3)2NH is prepared via catalytic exchange using D2O or by reducing deuterated nitriles. This reagent replaces standard dimethylamine in the final amination step to yield the N-desmethyl-d3 derivative.
Amination of the Chloroethoxy Intermediate
The chloroethoxy intermediate undergoes nucleophilic substitution with deuterated dimethylamine to form the deuterated ethoxy side chain:
Reaction Conditions :
Chromatographic Resolution
The E/Z isomers are separated using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IC). Mobile phases typically consist of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.
Crystallization Techniques
Selective crystallization from ethanol/water mixtures isolates the Z isomer, which is pharmacologically active. The E isomer remains in the mother liquor and is discarded.
Spectroscopic Data
Purity Assessment
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of Tamoxifen in vivo and in vitro.
Mass Spectrometry: Employed as an internal standard in mass spectrometry due to its distinguishable mass.
Cancer Research: Investigated for its potential effects on estrogen receptor-positive breast cancer cells.
Biological Studies: Used in studies involving estrogen receptor modulation and related biological pathways.
Wirkmechanismus
The mechanism of action of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The deuterated form allows for detailed studies of its metabolic pathways and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Table 1: Structural and Pharmacological Properties
Key Observations:
- Receptor Affinity : OHT and Endoxifen exhibit the highest affinity for the estrogen receptor (ER) (Kd = 0.15–0.17 nM), making them potent antiestrogens compared to tamoxifen (Kd = 4.8 nM) .
- Metabolic Stability : (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 is retained in tissues longer than other metabolites, with significant concentrations detected in bile and urine .
- Deuterium Labeling: The -d3 label minimizes isotopic interference in analytical assays, distinguishing it from non-deuterated analogs like Endoxifen .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings:
- Tissue Penetration : All tamoxifen metabolites accumulate preferentially in tissues such as liver, lung, and breast tumors, with levels 10–70× higher than in serum .
- Apoptotic Activity : OHT and tamoxifen induce caspase-dependent apoptosis in breast cancer cells, with OHT showing greater potency due to higher ER affinity .
- Retention : this compound persists in human tissues for months post-treatment, suggesting slow elimination .
Table 3: Analytical Utility in Clinical Studies
Highlights:
- LC-MS Compatibility: The deuterated form of 4,4'-Dihydroxy-N-desmethyl Tamoxifen is critical for distinguishing endogenous metabolites from exogenous standards in complex biological samples .
- Clinical Relevance : Unlike OHT and Endoxifen, which correlate with therapeutic efficacy, 4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 is primarily a tool for pharmacokinetic modeling .
Biologische Aktivität
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound has garnered interest due to its potential biological activities, particularly in relation to cancer therapy and resistance mechanisms. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and implications in cancer treatment.
Overview of Tamoxifen and Its Derivatives
Tamoxifen functions by binding to estrogen receptors (ERs), thereby blocking estrogen's proliferative effects on breast tissue. The modification of Tamoxifen to create derivatives like this compound aims to enhance its efficacy or reduce side effects associated with traditional Tamoxifen treatment.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various breast cancer cell lines, particularly MCF-7 cells. A study demonstrated that this compound inhibits cell proliferation more effectively than Vitamin D3 alone or in combination with Tamoxifen. The following table summarizes the antiproliferative effects observed in vitro:
| Treatment | Concentration | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|---|
| Control | - | 100 | 0 |
| Tamoxifen | 20 µM | 20.4 ± 4.7 | 25.1 ± 13.4 |
| Vitamin D3 | 100 nM | 26.2 ± 2.40 | 25.0 ± 3.04 |
| Combination | TAM + Vit D3 | - | 27.4 ± 0.86 |
The results indicate that while the combination of Vitamin D3 and Tamoxifen shows some efficacy, this compound alone demonstrates superior antiproliferative effects.
The mechanisms through which this compound exerts its biological activity include:
- Estrogen Receptor Modulation : This compound acts as a partial agonist at estrogen receptors, potentially mimicking estrogen's effects in certain tissues while antagonizing it in others.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased rates of apoptosis in cancer cells, as evidenced by flow cytometry assays.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in overcoming resistance to traditional therapies:
- Study on Resistance Mechanisms : A genome-wide analysis indicated that this compound could help identify molecular pathways associated with tamoxifen resistance in ER+ breast cancer patients, suggesting its potential role in personalized medicine approaches .
- Combination Therapy Insights : Research comparing the efficacy of this compound with other agents such as Vitamin D3 revealed that while combinations can be beneficial, the derivative alone often provides stronger antiproliferative effects .
Q & A
What analytical methods are recommended to distinguish between the E- and Z-isomers of 4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ in experimental workflows?
Basic Research Focus
The E/Z isomerism in tamoxifen derivatives arises from the geometric configuration around the central double bond. To resolve these isomers, reverse-phase HPLC coupled with UV detection is commonly employed, leveraging differences in polarity and retention times . For deuterated analogs like (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³, mass spectrometry (MS) with collision-induced dissociation (CID) can enhance specificity by tracking deuterium-specific fragmentation patterns . Nuclear magnetic resonance (¹H-NMR ) is less effective for E/Z distinction due to overlapping signals but may be used in conjunction with NOE (nuclear Overhauser effect) experiments for structural confirmation .
How does deuterium labeling in (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ influence its metabolic stability compared to non-deuterated analogs?
Advanced Research Focus
Deuterium substitution at specific positions (e.g., methyl groups) can alter the compound’s metabolic kinetics via the isotope effect , slowing CYP450-mediated oxidation. For example, deuterium in N-desmethyl tamoxifen derivatives reduces the rate of α-hydroxylation by CYP3A4/5, potentially extending half-life and altering metabolite profiles . Methodologically, LC-MS/MS-based pharmacokinetic studies in hepatic microsomes or in vivo models are critical to quantify these effects. Comparative studies should include non-deuterated controls and monitor major metabolites like 4-hydroxy-tamoxifen and endoxifen .
What experimental strategies are effective for identifying protein targets of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ in estrogen receptor (ER)-positive breast cancer models?
Advanced Research Focus
Large-scale proteomic approaches, such as Stability of Proteins from Rates of Oxidation (SPROX) , combined with SILAC (stable isotope labeling by amino acids in cell culture) or isobaric mass tags, enable identification of protein stability changes induced by tamoxifen derivatives. In MCF-7 cells, SPROX revealed over 200 high-confidence protein hits for N-desmethyl tamoxifen, including YBX1 (Y-box binding protein 1), a known ER-associated protein . For deuterated analogs, pulse proteolysis or thermal shift assays can validate direct binding interactions and quantify deuterium’s impact on binding affinity .
How should researchers design solubility and stability assays for (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ to ensure reproducibility in cell-based studies?
Basic Research Focus
Solubility data indicate that dimethylformamide (DMF) and ethanol (20 mg/mL) are suitable solvents for stock solutions, while aqueous buffers (e.g., PBS) require dilution to 0.3 mg/mL to prevent precipitation . Stability assays should account for light sensitivity (due to phenolic hydroxyl groups) and pH-dependent degradation. HPLC-UV stability-indicating methods are recommended to monitor degradation products under varying storage conditions (e.g., −80°C vs. 4°C) . Include antioxidants like ascorbic acid in cell culture media to mitigate oxidative degradation .
What are the critical considerations for quantifying (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ in biological matrices, such as plasma or tumor tissue?
Advanced Research Focus
Use isotope dilution mass spectrometry with deuterated internal standards (e.g., endoxifen-d5) to correct for matrix effects and ion suppression. Chromatographic separation on a C18 column with a methanol/ammonium formate gradient optimizes resolution of tamoxifen metabolites . For tissue samples, homogenization in acetonitrile:water (70:30) with protease inhibitors preserves analyte integrity. Validate assays per FDA guidelines, including precision (<15% RSD) and accuracy (85–115% recovery) .
How do E/Z isomer ratios affect the pharmacological activity of 4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ in ER-positive vs. ER-negative breast cancer models?
Advanced Research Focus
The Z-isomer exhibits higher ER antagonism due to conformational alignment with the ligand-binding domain, while the E-isomer may activate non-genomic signaling pathways. Dose-response assays in ER-positive (MCF-7) vs. ER-negative (MDA-MB-231) cells, combined with siRNA knockdown of ERα, can isolate isomer-specific effects. Flow cytometry or Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle regulators (e.g., p21) are critical for mechanistic insights .
What in vitro models best recapitulate the metabolic conversion of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ to active metabolites like endoxifen?
Basic Research Focus
Primary human hepatocytes or CYP2D6-overexpressing cell lines (e.g., HepG2-CYP2D6) are optimal for studying CYP2D6-mediated hydroxylation. Monitor metabolite formation using LC-MS/MS with MRM (multiple reaction monitoring) transitions specific to deuterated endoxifen . For CYP3A4/5 contributions, co-incubate with ketoconazole (CYP3A inhibitor) to assess isoform-specific metabolism .
How can researchers mitigate off-target effects of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d³ in preclinical studies?
Advanced Research Focus
Off-target effects, such as endometrial hyperplasia or thromboembolism, are linked to ER-independent pathways. CRISPR-Cas9 screens or proteome-wide thermal profiling can identify non-ER targets. Dose-ranging studies in xenograft models should include endpoints like uterine weight and coagulation markers (e.g., D-dimer) . Pairing with selective ER degraders (SERDs) may reduce off-target liabilities while maintaining efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
